4-Amino-7-methylthieno[2,3-C]pyridin-5-OL
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Overview
Description
4-Amino-7-methylthieno[2,3-C]pyridin-5-OL is a heterocyclic compound with the molecular formula C8H8N2OS It is characterized by a thieno[2,3-C]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-C]pyridine ring system
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic processes, high-pressure reactions, and continuous flow chemistry to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methylthieno[2,3-C]pyridin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the thieno[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-Amino-7-methylthieno[2,3-C]pyridin-5-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-methylthieno[2,3-C]pyridine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Methylthieno[2,3-C]pyridin-5-OL: Lacks the amino group, which can influence its chemical properties and applications.
Uniqueness
4-Amino-7-methylthieno[2,3-C]pyridin-5-OL is unique due to the presence of both amino and hydroxyl groups on the thieno[2,3-C]pyridine ring. This dual functionality allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-amino-7-methyl-6H-thieno[2,3-c]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-4-7-5(2-3-12-7)6(9)8(11)10-4/h2-3H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWSNMAFJJYSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=O)N1)N)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118487-71-1 |
Source
|
Record name | 4-amino-7-methylthieno[2,3-c]pyridin-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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